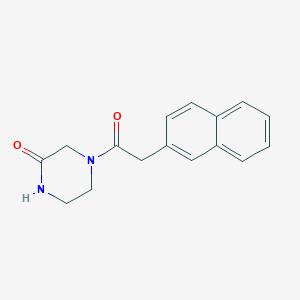
4-(2,4-Dimethylbenzoyl)piperazin-2-one
説明
4-(2,4-Dimethylbenzoyl)piperazin-2-one, also known as DMBP, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of piperazine and benzoyl chloride, and its molecular formula is C14H18N2O2. DMBP is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.
作用機序
The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one as a fluorescent probe involves the coordination of metal ions to the carbonyl oxygen and nitrogen atoms of the piperazine ring. This results in a change in the fluorescence emission intensity and wavelength, which can be used to detect the presence of metal ions. In photodynamic therapy, 4-(2,4-Dimethylbenzoyl)piperazin-2-one acts as a photosensitizer by generating singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 4-(2,4-Dimethylbenzoyl)piperazin-2-one has also been found to enhance the activity of certain enzymes such as catalase and superoxide dismutase.
実験室実験の利点と制限
One of the main advantages of 4-(2,4-Dimethylbenzoyl)piperazin-2-one is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and has low toxicity. However, the fluorescence emission of 4-(2,4-Dimethylbenzoyl)piperazin-2-one can be affected by various factors such as pH, temperature, and solvent polarity, which can limit its applicability in certain experimental conditions.
将来の方向性
There are several future directions for the research and development of 4-(2,4-Dimethylbenzoyl)piperazin-2-one. One area of interest is the synthesis of novel 4-(2,4-Dimethylbenzoyl)piperazin-2-one derivatives with improved properties such as higher selectivity and sensitivity for metal ion detection, and enhanced photosensitizing activity for photodynamic therapy. Another direction is the exploration of the potential pharmacological applications of 4-(2,4-Dimethylbenzoyl)piperazin-2-one and its derivatives, particularly in the fields of cancer therapy and neuroprotection. Furthermore, the development of new analytical methods for the detection and quantification of 4-(2,4-Dimethylbenzoyl)piperazin-2-one in biological samples could facilitate its use in various biomedical applications.
科学的研究の応用
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, 4-(2,4-Dimethylbenzoyl)piperazin-2-one has been employed as a scaffold for the synthesis of various bioactive compounds with potential pharmacological applications.
特性
IUPAC Name |
4-(2,4-dimethylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONKTANUFRGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)piperazin-2-one | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)

![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)
![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)
![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)


![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)